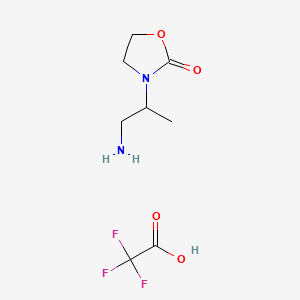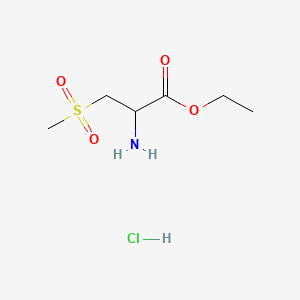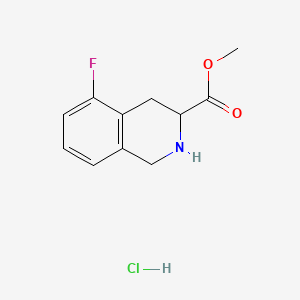
1-(3,4-Dimethylphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound features a cyclopropane ring attached to a phenyl group substituted with two methyl groups at the 3 and 4 positions, and a hydroxyl group at the cyclopropane ring. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)cyclopropan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of 3,4-dimethylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the hydroxyl group. Industrial production methods may involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)cyclopropan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)cyclopropan-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)cyclopropan-1-ol: This compound has methyl groups at the 2 and 4 positions instead of the 3 and 4 positions, which can affect its chemical properties and reactivity.
1-(3,4-Dimethylphenyl)ethanol: This compound has an ethyl group instead of a cyclopropane ring, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
UCXAXGSYHDNYSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)

